1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a complex organic compound with significant applications in various scientific fields. Its structure, characterized by multiple functional groups and a triazole core, lends itself to diverse chemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions, typically starting with the formation of the triazole ring. The subsequent steps involve the cyclopropyl and fluorophenyl group attachment. Each stage requires specific catalysts and controlled environments to ensure purity and yield.
Industrial Production Methods: Industrially, the production involves optimized reaction conditions, including temperature control and solvent selection, to maximize efficiency and scalability. Advanced purification techniques such as chromatography are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its triazole ring is particularly reactive under certain conditions, allowing for modifications that can enhance its properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogens or alkyl groups under basic or acidic conditions.
Major Products Formed: Depending on the reaction conditions, the major products can include derivatives with modified triazole rings or new functional groups attached to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: In biological studies, it is often used to investigate cellular processes and molecular interactions, providing insights into enzyme functions and protein-ligand binding.
Medicine: Medically, this compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases due to its unique interactions with biological targets.
Industry: Industrial applications include its use as a chemical building block for materials with specific properties, such as polymers and advanced coatings.
Wirkmechanismus
This compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The triazole ring and fluorophenyl groups play crucial roles in these interactions, influencing the pathways involved in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazole derivatives, 1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include those with variations in the phenyl or cyclopropyl groups, which can alter their reactivity and application potential.
These aspects highlight the distinctiveness of this compound and its versatility in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-14-3-1-13(2-4-14)18-25-26(20(29)27(18)17-9-10-17)12-11-23-19(28)24-16-7-5-15(22)6-8-16/h1-8,17H,9-12H2,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKGTESZUWQIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.